N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide
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Description
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide, also known as DMXAA, is a small molecule that has been studied extensively for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, numerous studies have been conducted to investigate the mechanism of action, biochemical and physiological effects, and potential applications of DMXAA.
Scientific Research Applications
Antifungal Agents
A study highlighted the development of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents against Candida and Aspergillus species. These derivatives, particularly N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, showed promising in vitro antifungal activity and in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Antimicrobial Study
Another research synthesized novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues, evaluating their antimicrobial activity against various fungal and bacterial strains. Some synthesized compounds exhibited superior in vitro activity compared to standard drugs, clotrimazole and streptomycin (Jayadevappa et al., 2012).
Hemolytic Activity
The synthesis and antimicrobial evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives were carried out, with compounds showing varied antimicrobial activities and lower cytotoxicity, suggesting their potential for biological screening and application trials (Gul et al., 2017).
Structural Aspects and Properties
Research on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides revealed interesting findings on gel formation, crystal structure, and fluorescence emission, opening avenues for further chemical applications (Karmakar et al., 2007).
Analgesic and Anti-Inflammatory Candidates
A study synthesized new analogs of paracetamol with dimethyl and ethyl substitutions, evaluating their analgesic and anti-inflammatory activities. The research concluded that these derivatives exhibit higher effects compared to acetaminophen alone, suggesting their potential as superior analgesic and anti-inflammatory drugs (Ahmadi et al., 2014).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-18-4-10-21(11-5-18)29-17-23(27)24-16-22(26-12-14-28-15-13-26)19-6-8-20(9-7-19)25(2)3/h4-11,22H,12-17H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUBIZYGMLTYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide |
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